REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9]C(OCC)=O.[N+:15]([O-])([OH:17])=[O:16]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:15]([O-:17])=[O:16])=[CH:4][C:3]=1[OH:9]
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)OC(=O)OCC
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15.9 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at from 10° to 20° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 500 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with an aqueous saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1.0 liter of methanol
|
Type
|
ADDITION
|
Details
|
50 ml of water and 40 g of sodium bicarbonate were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
DISTILLATION
|
Details
|
methanol was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the mixture was adjusted to pH 5 by addition of 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 200 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed once with 400 ml of water and once with 400 ml of an aqueous saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.6 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |